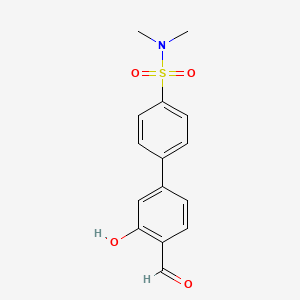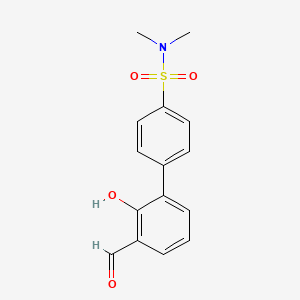
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-N,N-DMSFP), is an organic compound that is used in a variety of scientific research applications. 4-N,N-DMSFP is a widely used reagent in organic synthesis and has been studied for its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been studied for its potential as a therapeutic agent and is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. It has also been used in the synthesis of drugs for treating cardiovascular diseases and metabolic disorders. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in the synthesis of compounds for the treatment of neurological disorders.
Mecanismo De Acción
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is believed to act as an antioxidant and anti-inflammatory agent. Its antioxidant activity is believed to be due to its ability to scavenge reactive oxygen species and reduce oxidative stress. Its anti-inflammatory activity is believed to be due to its ability to inhibit the release of inflammatory mediators, such as cytokines and prostaglandins.
Biochemical and Physiological Effects
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been studied for its potential beneficial effects on a variety of biochemical and physiological processes. It has been shown to have anti-fungal, anti-inflammatory, and anti-cancer activities. In addition, it has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure and improving endothelial function. It has also been shown to have beneficial effects on the central nervous system, including reducing anxiety and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its synthesis is straightforward. In addition, it is a relatively stable compound and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is a relatively low-yield reagent, and its synthesis requires special equipment and conditions. In addition, it is a relatively toxic compound and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%. One potential direction is to further investigate its potential as a therapeutic agent. It has already been studied for its potential as an anti-fungal, anti-inflammatory, and anti-cancer agent, but further research is needed to better understand its mechanism of action and potential therapeutic applications. Another potential direction is to further investigate its potential as a drug delivery agent. 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been studied for its potential to enhance the uptake of drugs by cells, and further research is needed to better understand its mechanism of action and potential drug delivery applications. Finally, further research is needed to better understand its potential effects on biochemical and physiological processes. Further research is needed to better understand its potential beneficial effects on the cardiovascular system, the central nervous system, and other physiological processes.
Métodos De Síntesis
6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is synthesized through an aqueous reaction of 2-formylphenol with 4-N,N-dimethylsulfamoyl chloride in the presence of a base. The reaction is conducted in aqueous media at a pH between 8 and 9. The reaction is then followed by a catalytic hydrogenation step to yield 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in 95% purity.
Propiedades
IUPAC Name |
4-(3-formyl-2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)13-8-6-11(7-9-13)14-5-3-4-12(10-17)15(14)18/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXPJVPCKLVAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
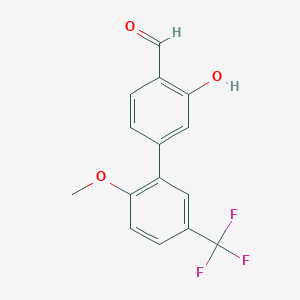
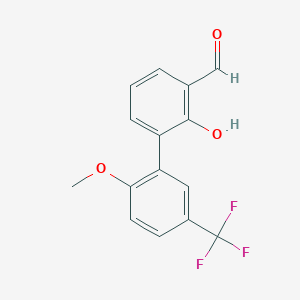
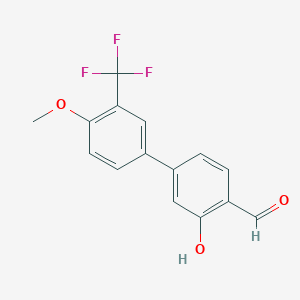
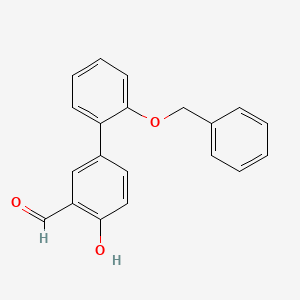
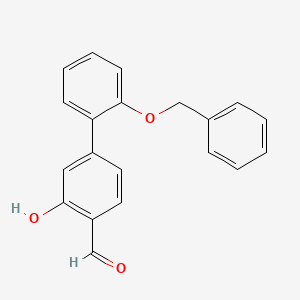
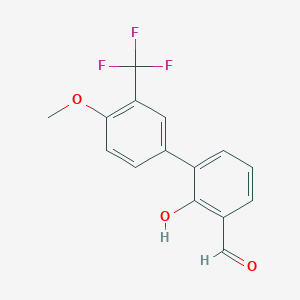
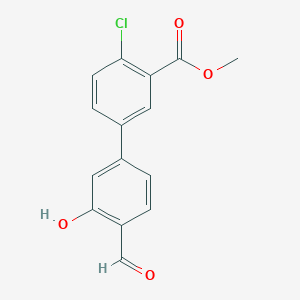
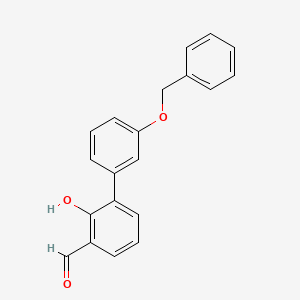
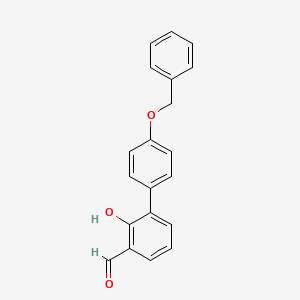
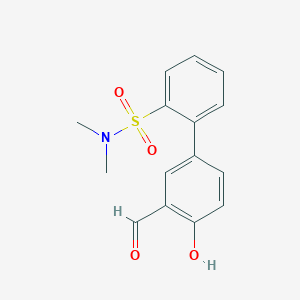
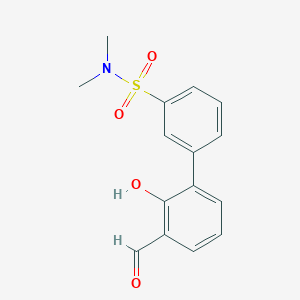
![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)
